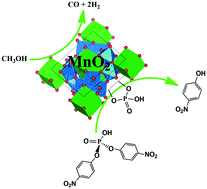Nanostructured manganese oxides as highly active catalysts for enhanced hydrolysis of bis(4-nitrophenyl)phosphate and catalytic decomposition of methanol†
Catalysis Science & Technology Pub Date: 2021-01-15 DOI: 10.1039/D0CY02112A
Abstract
Manganese oxide-based (MnOx) catalysts have received increasing attention due to their low cost, low toxicity, and the ability to degrade organic molecules under mild conditions. In this work, several nanostructured MnOx-based catalysts were prepared via redox reactions of manganese compounds in an aqueous solution and alkaline precipitation with aqueous ammonia. A wide arsenal of analytical techniques, including nitrogen physisorption (BJH and BET), X-ray diffraction (XRD), high-resolution transmission electron microscopy (HRTEM), temperature-programmed reduction (H2-TPR), X-ray photoelectron spectroscopy (XPS), X-ray fluorescence (XRF), and Raman spectroscopy were applied for their characterization. The nanostructured MnOx exhibited high catalytic activity in hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K. Furthermore, MnOx specimens were also studied in decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel. The results show high dependency of the materials catalytic properties on the synthesis method. It was found that the varying fractions of redox-active Mn2+/Mn3+/Mn4+ surface sites and the high proportion of oxygen species (such as O2− or O−) together with the particle dispersion and morphology are important for high catalytic activity of MnOx in both investigated catalytic reactions. Based on the experimental data, possible mechanisms of BNPP hydrolysis and methanol decomposition were proposed and discussed in detail.


Recommended Literature
- [1] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [2] Recent advances in MXene-based force sensors: a mini-review
- [3] Concluding Remarks Self-organising polymers
- [4] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [5] CO2 formation mechanism in Fischer–Tropsch synthesis over iron-based catalysts: a combined experimental and theoretical study†
- [6] Ascertaining genuine SERS spectra of p-aminothiophenol
- [7] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [8] Simultaneous determinations in flow injection analysis. A review
- [9] New single-molecule magnet based on Mn12 oxocarboxylate clusters with mixed carboxylate ligands, [Mn12O12(CN-o-C6H4CO2)12(CH3CO2)4(H2O)4]·8CH2Cl2: Synthesis, crystal and electronic structure, magnetic properties†
- [10] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 124387-19-5









